![molecular formula C14H16O6 B3022345 methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate CAS No. 203726-34-5](/img/structure/B3022345.png)
methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate
Overview
Description
Methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their distinctive odors. This compound is characterized by its complex structure, which includes methoxy and oxoethoxy functional groups attached to a phenyl ring and an acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate typically involves esterification reactions. One common method is the reaction between 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzaldehyde and methyl acrylate in the presence of a base catalyst such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acrylate moiety can be reduced to form saturated esters.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoic acid.
Reduction: Formation of methyl 3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]propanoate.
Substitution: Formation of 3-methoxy-4-(2-methoxy-2-oxoethoxy)-2-nitrophenyl acrylate or 3-methoxy-4-(2-methoxy-2-oxoethoxy)-2-bromophenyl acrylate.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate, particularly its antioxidant and enzyme inhibition properties.
Antioxidant Activity
The compound exhibits significant free radical scavenging activity, which is crucial for neutralizing oxidative stress. This property positions it as a candidate for therapeutic applications targeting oxidative stress-related diseases.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies indicate that it possesses a lower IC50 value compared to standard inhibitors like acarbose, suggesting superior efficacy in managing postprandial blood glucose levels:
Compound | IC50 (µM) |
---|---|
This compound | 286.39 ± 17.67 |
Acarbose | 475.65 ± 18.88 |
This inhibition mechanism has been further elucidated through molecular docking studies, confirming favorable interactions with the active site of α-glucosidase.
Anticancer Potential
Preliminary studies suggest that the compound may induce apoptosis in cancer cells via mitochondrial pathways and cell cycle arrest at the G2/M phase. This disruption of cellular processes indicates potential for cancer therapy applications.
Applications in Pharmaceuticals
Given its biological activities, this compound is being investigated for various pharmaceutical applications:
- Antioxidants : As a natural antioxidant, it could be used in formulations aimed at reducing oxidative stress.
- Diabetes Management : Its ability to inhibit α-glucosidase makes it a potential candidate for developing new diabetes medications.
- Cancer Treatment : The anticancer properties warrant further research into its use as a therapeutic agent in oncology.
Applications in Materials Science
The unique properties of this compound also extend to materials science:
- Polymer Synthesis : The acrylate moiety allows for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of materials.
- Coatings and Adhesives : Its chemical stability and functional groups make it suitable for specialty coatings and adhesives that require specific performance characteristics.
Mechanism of Action
The mechanism of action of methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of methoxy and oxoethoxy groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[3-methoxy-4-hydroxyphenyl]acrylate
- Methyl (2E)-3-[3-methoxy-4-(2-hydroxyethoxy)phenyl]acrylate
- Methyl (2E)-3-[3-methoxy-4-(2-oxoethoxy)phenyl]acrylate
Uniqueness
Methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate is unique due to the presence of both methoxy and oxoethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Biological Activity
Methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate, a compound with the chemical formula C14H16O6, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antioxidant properties and enzyme inhibition capabilities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methoxyphenol derivatives with appropriate acylating agents under controlled conditions. For instance, a method described in the literature involves the use of potassium carbonate and methyl bromoacetate to yield the desired product with a notable yield of approximately 66.2% .
The compound's structure can be confirmed through various analytical techniques, including NMR and mass spectrometry. The crystal structure reveals that the compound forms a planar arrangement with specific dihedral angles indicative of its stability and potential interactions in biological systems .
Antioxidant Activity
One of the primary biological activities attributed to this compound is its antioxidant capability. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. Studies have shown that this compound exhibits significant free radical scavenging activity, making it a candidate for further exploration in therapeutic applications targeting oxidative stress-related diseases.
Enzyme Inhibition
Research has highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic processes:
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α-Glucosidase Inhibition : this compound has been evaluated for its ability to inhibit α-glucosidase, an enzyme crucial for carbohydrate metabolism. In vitro studies indicate that it possesses a lower IC50 value compared to standard inhibitors like acarbose, suggesting superior efficacy in managing postprandial blood glucose levels .
This inhibition mechanism was further elucidated through molecular docking studies, which demonstrated favorable interactions with the active site of α-glucosidase .
Compound IC50 (µM) Methyl (2E)-3-[3-methoxy-4-(2-methoxy... 286.39 ± 17.67 Acarbose 475.65 ± 18.88
Anticancer Potential
The compound's anticancer properties are also under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle arrest at the G2/M phase . The ability to disrupt key cellular processes positions this compound as a promising candidate for cancer therapy.
Case Studies
Several case studies have documented the biological effects of similar compounds within the same chemical class:
- Case Study 1 : A derivative of this compound was shown to exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antiproliferative effects .
- Case Study 2 : Another study focused on the antioxidant activity of related compounds demonstrated their effectiveness in reducing oxidative stress markers in cellular models, supporting their potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
methyl (E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-17-12-8-10(5-7-13(15)18-2)4-6-11(12)20-9-14(16)19-3/h4-8H,9H2,1-3H3/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFNREXIRFMPCX-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC)OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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